molecular formula C12H12N2O3 B1661469 N-(2,6-dioxopiperidin-3-yl)benzamide CAS No. 91393-02-1

N-(2,6-dioxopiperidin-3-yl)benzamide

Cat. No.: B1661469
CAS No.: 91393-02-1
M. Wt: 232.23 g/mol
InChI Key: QDCDITVKCKBZTO-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)benzamide is a high-purity chemical compound offered for research and development purposes. As a derivative of the 2,6-dioxopiperidine (glutarimide) core structure, this molecule is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics . Compounds featuring the this compound scaffold are frequently investigated as reference standards or potential intermediates in the synthesis of more complex bioactive molecules. Similar structures are utilized in analytical method development and validation (AMV), as well as in Quality Control (QC) applications to support regulatory submissions like Abbreviated New Drug Applications (ANDAs) . The mechanism of action for this specific compound would be subject to ongoing research, but its structural features are characteristic of molecules studied for targeted protein degradation and immunomodulatory effects. This product is supplied with comprehensive characterization data to ensure identity and purity for research applications. Intended Use and Disclaimer: This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. The buyer is solely responsible for verifying the suitability of this material for its intended purpose and for complying with all applicable laws and regulations.

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCDITVKCKBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91393-02-1
Record name N-(2,6-Dioxo-3-piperidinyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091393021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC373535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Nucleophilic Acyl Substitution via Activated Intermediates

A widely employed method involves nucleophilic acyl substitution between 3-aminopiperidine-2,6-dione and activated benzoyl derivatives. In a protocol described in patent literature, 3-aminopiperidine-2,6-dione is reacted with benzoyl chloride in acetonitrile at 0–20°C in the presence of diisopropylethylamine (DIPEA) as a base. The reaction proceeds via in situ generation of a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the primary amine group of the piperidine derivative. Yield optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2 (amine:acyl chloride) and rigorous exclusion of moisture are critical for achieving >85% purity.

A variation of this method substitutes benzoyl chloride with benzoyl isothiocyanate, as reported in a study synthesizing benzamide-based heterocycles. Here, the thiocyanate group acts as a leaving group, facilitating amide bond formation under milder conditions (ethanol, 25°C). However, this approach requires subsequent purification via recrystallization from ethanol to remove thiourea byproducts, reducing the overall yield to 70–75%.

Reductive Amination of Keto intermediates

An alternative route involves reductive amination of 2,6-dioxopiperidin-3-one with benzylamine derivatives. In a procedure adapted from antiviral compound synthesis, 2,6-dioxopiperidin-3-one is condensed with benzylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. The imine intermediate is rapidly reduced to the secondary amine, yielding N-benzyl-2,6-dioxopiperidin-3-amine, which is subsequently oxidized to the target benzamide using potassium permanganate in acidic medium. While this method achieves moderate yields (60–65%), it introduces challenges in controlling over-oxidation side reactions, necessitating careful monitoring via thin-layer chromatography (TLC).

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives. A resin-bound 3-aminopiperidine-2,6-dione is acylated with benzoyloxytrifluoropurine (BOP) activators under microwave irradiation (100°C, 15 min). This method achieves near-quantitative conversion rates (>95%) while minimizing solvent usage. Post-synthetic cleavage from Wang resin using trifluoroacetic acid (TFA)/dichloromethane (1:4) furnishes the target compound with 90% purity, as verified by high-performance liquid chromatography (HPLC).

Catalytic Hydrolysis of Nitrile Precursors

A patent-pending methodology utilizes 3-cyano-2,6-dioxopiperidine as a starting material, which undergoes controlled hydrolysis in the presence of acidic or basic catalysts. In one embodiment, refluxing the nitrile precursor with 6N hydrochloric acid at 110°C for 8 hours generates the corresponding carboxylic acid, which is then coupled with aniline derivatives using carbodiimide reagents. Although this route provides flexibility in introducing substituents on the benzamide ring, it requires stringent pH control during hydrolysis to prevent decarboxylation.

Enzymatic Amidations for Stereochemical Control

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have been explored to achieve enantioselective synthesis. In a green chemistry protocol, 2,6-dioxopiperidin-3-ol is reacted with benzoyl methyl ester in tert-butyl methyl ether (TBME) at 37°C, with the lipase catalyzing transesterification to form the benzamide. Nuclear magnetic resonance (NMR) analysis confirms >99% enantiomeric excess (ee) for the (R)-isomer when using immobilized enzyme preparations. This method aligns with sustainable chemistry principles but currently faces scalability limitations due to enzyme cost and reaction time (72 hours).

Method Reagents Conditions Yield Purity Source
Nucleophilic Substitution Benzoyl chloride, DIPEA 0–20°C, acetonitrile 85% >90%
Reductive Amination STAB, KMnO₄ RT, dichloromethane 65% 80%
Solid-Phase Synthesis BOP, microwave irradiation 100°C, 15 min 95% 90%
Nitrile Hydrolysis 6N HCl, carbodiimide 110°C, 8 h 75% 85%
Enzymatic Amidation Candida antarctica Lipase B, TBME 37°C, 72 h 60% >99% ee

Analytical Characterization and Quality Control

Structural confirmation of this compound requires multimodal analytical techniques. Fourier-transform infrared spectroscopy (FTIR) typically shows characteristic peaks at 1654 cm⁻¹ (C=O stretch, amide I band) and 1540 cm⁻¹ (N–H bend, amide II band). High-resolution mass spectrometry (HRMS) of the protonated molecular ion ([M+H]⁺) gives an exact mass of 247.0954 Da, consistent with the molecular formula C₁₂H₁₃N₃O₃. X-ray crystallography studies on analogous compounds reveal a planar benzamide group orthogonal to the piperidine ring, with intramolecular hydrogen bonding between the amide NH and the proximal carbonyl oxygen.

Purity assessment via HPLC using a C18 column (acetonitrile/water gradient, 0.1% TFA) shows a single peak at 6.8 minutes, confirming the absence of regioisomeric byproducts. Residual solvent analysis by gas chromatography (GC) must comply with ICH Q3C guidelines, particularly for acetonitrile (limit: 410 ppm) and dichloromethane (limit: 600 ppm).

Comparative Analysis of Synthetic Routes

The nucleophilic acyl substitution method () offers superior yields and scalability for industrial production but generates stoichiometric amounts of DIPEA hydrochloride waste. In contrast, enzymatic amidations () provide exceptional stereochemical control but remain cost-prohibitive for large-scale applications. Solid-phase synthesis () excels in rapid library generation for drug discovery but requires specialized equipment.

Economic evaluations indicate that the nitrile hydrolysis route () has the lowest raw material cost ($12/g) but higher energy expenditure due to prolonged heating. Reductive amination () balances moderate costs ($18/g) with acceptable environmental impact, making it suitable for pilot-scale batches.

Chemical Reactions Analysis

N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dioxopiperidin-3-yl)benzamide serves as a crucial building block in developing new pharmaceutical agents. Its structural features allow it to function as a DOPA decarboxylase inhibitor, making it relevant in treating neurological disorders such as Parkinson's disease. By inhibiting the conversion of L-DOPA to dopamine, it plays a role in regulating dopamine levels, which is critical for managing symptoms associated with dopamine deficiency.

Biological Studies

The compound has been extensively studied for its biological activity:

  • DOPA Decarboxylase Inhibition : This inhibition is significant for understanding neurotransmitter synthesis and regulation.
  • Potential Therapeutic Applications : Ongoing research explores its use in treating conditions like multiple myeloma and other cancers due to its ability to modulate biological pathways associated with these diseases .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in developing new materials and as a precursor for synthesizing other industrially relevant compounds.

Case Study 1: DOPA Decarboxylase Inhibition

Research has demonstrated that this compound effectively inhibits DOPA decarboxylase activity in vitro. This inhibition correlates with increased levels of L-DOPA in cellular models, suggesting potential therapeutic benefits for patients with Parkinson's disease .

Case Study 2: Development of PROTACs

In recent studies involving PROTACs (proteolysis-targeting chimeras), derivatives of this compound have been utilized to enhance the degradation efficiency of specific proteins involved in cancer progression. The incorporation of this compound into PROTAC designs has shown promise in targeting HDAC6 for degradation in multiple myeloma cells .

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)benzamide involves its inhibition of the enzyme DOPA decarboxylase. By inhibiting this enzyme, the compound prevents the conversion of L-DOPA to dopamine, thereby affecting dopamine levels in the body. This mechanism is particularly relevant in the context of neurological research and the study of diseases such as Parkinson’s disease, where dopamine regulation plays a critical role.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between N-(2,6-dioxopiperidin-3-yl)benzamide and related compounds:

Compound Name Core Structure Key Substituents/Linkers Primary Application Reference
This compound Benzamide + dioxopiperidine Direct conjugation PROTAC scaffold (E3 ligase recruitment)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + branched alcohol N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
Compound 9c (HDAC3 degrader) Benzamide + dioxopiperidine + hexanoic acid linker 6-aminohexanamido linker HDAC3 degradation
Compound 1 (PARP-1 degrader) Benzamide + dioxopiperidine + PEG linker 8-oxooctyl/PEG-based spacer PARP-1 degradation
N-(2,6-Dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide hydrochloride Fluorinated benzamide + piperazine Fluorine and piperazine substituents Enhanced solubility (HCl salt)

Key Observations :

  • The dioxopiperidine moiety is essential for PROTAC activity, enabling E3 ligase recruitment .
  • Linker length and flexibility (e.g., hexanoic acid vs. PEG) influence degradation efficiency. For example, compound 9c (6-carbon linker) achieves HDAC3 degradation with 31% yield , while PEG-based linkers improve solubility and cell permeability .
  • Substituents like fluorine (compound in ) enhance metabolic stability and binding affinity.

Key Observations :

  • Longer linkers (e.g., hexanoic acid) often result in lower yields due to steric hindrance (e.g., 17% for compound 9a ).
  • tert-Butyl carbamate intermediates (e.g., 5c in ) achieve near-quantitative yields (99%), suggesting stable intermediates improve scalability.

Target Specificity and Degradation Efficiency

Compound Target Protein Degradation Efficiency Key Functional Advantage Reference
Compound 9c HDAC3 Moderate (31% yield) Selective HDAC3 over HDAC1/2
Compound 1 (PARP-1 degrader) PARP-1 High (52.7% yield) Broad-spectrum PARP inhibition
PSP19 (compound 218h) HDAC1/2/3 High (64% yield) Fluorine enhances cellular uptake

Key Observations :

  • Fluorinated derivatives (e.g., PSP19) show improved pharmacokinetics due to enhanced membrane permeability .
  • PROTACs targeting PARP-1 (compound 1) demonstrate higher yields than HDAC3 degraders, possibly due to optimized linker chemistry .

Physicochemical Properties

Compound Molecular Weight Solubility Enhancement Reference
This compound ~300–400 Da Moderate (neutral form)
N-(2,6-Dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide HCl 370.81 Da High (HCl salt)

Key Observations :

  • Salt formation (e.g., hydrochloride in ) significantly improves solubility, critical for in vivo applications.

Biological Activity

N-(2,6-dioxopiperidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly as a DOPA decarboxylase inhibitor. This article delves into the compound's mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The primary mechanism through which this compound exerts its biological effects is by inhibiting DOPA decarboxylase. This enzyme plays a crucial role in the synthesis of dopamine from L-DOPA. By inhibiting this enzyme, the compound effectively reduces dopamine levels, which is particularly relevant in the context of neurological disorders such as Parkinson's disease.

Biological Activities

1. Neuropharmacological Effects

  • The inhibition of DOPA decarboxylase suggests potential applications in treating dopamine-related disorders. Research indicates that modulating dopamine levels can influence motor control and mood regulation, making this compound a candidate for further investigation in neuropharmacology.

2. Anticancer Properties

  • This compound has shown promise in cancer research. It interacts with the ubiquitin E3 ligase cereblon, leading to the degradation of proteins that promote tumor growth. This mechanism indicates its potential as an anticancer agent by promoting apoptosis in malignant cells and modulating immune responses.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneIsoindoline structure; similar piperidine coreAnticancer properties via cereblon interaction
2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamideLacks additional amino group; simpler structurePotentially lower activity compared to target compound
N-(4-Aminobenzoyl)-N-(2,6-dioxopiperidin-3-yl)acetamideAcetamide instead of benzamide; altered activity profileVaries in biological efficacy

This table illustrates how variations in structure can impact biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Neuroscience Research : In a study focused on Parkinson’s disease models, the compound demonstrated significant reductions in motor dysfunctions associated with dopamine depletion. The results indicated that treatment with this compound could restore dopaminergic signaling pathways.
  • Cancer Therapeutics : A study investigating the effects of this compound on cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. This finding supports its role as a potential anticancer agent.

Future Directions

The ongoing research into this compound underscores its potential as a therapeutic agent in both neurological and oncological contexts. Future studies should focus on:

  • In vivo Evaluations : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To further elucidate the pathways affected by DOPA decarboxylase inhibition.
  • Development of Derivatives : To enhance selectivity and potency against specific targets.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
BaseTriethylamine (2 eq.)Minimizes side reactions
SolventDichloromethane (DCM)Enhances coupling efficiency
RecrystallizationEthanol, slow cooling≥95% purity

Q. Table 2. HDAC Inhibition Selectivity

Brain RegionAc-H3 Increase (vs. Control)HDAC Isoform Expression
Frontal Cortex4.5× (15 μmol/kg)HDAC1, HDAC2 dominant
StriatumNo significant changeHDAC3, HDAC4 dominant

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dioxopiperidin-3-yl)benzamide
Reactant of Route 2
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N-(2,6-dioxopiperidin-3-yl)benzamide

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